molecular formula C12H16BrN3O B7584485 N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide

Cat. No. B7584485
M. Wt: 298.18 g/mol
InChI Key: UQSSOSFJZYXFDJ-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the levels of the neurotransmitter glycine in the brain.

Mechanism of Action

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide is a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of the N-methyl-D-aspartate (NMDA) receptor, a major excitatory receptor in the brain. By inhibiting GlyT1, N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide increases the levels of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor and leads to its antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide have been extensively studied. It has been shown to increase the levels of glycine in the brain, which enhances the activity of the NMDA receptor. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and psychosis.

Advantages and Limitations for Lab Experiments

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the regulation of the NMDA receptor. It has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide is that it is not selective for GlyT1 over GlyT2, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for the study of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mood disorders, anxiety disorders, and schizophrenia. Another direction is to develop more selective inhibitors of GlyT1 that can be used to study the role of glycine in the regulation of the NMDA receptor. Additionally, the development of GlyT1 inhibitors with improved pharmacokinetic properties may lead to the development of new drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide involves several steps. The first step is the reaction between 5-bromopyridine-2-carboxylic acid and piperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with acetic anhydride in the presence of a base such as triethylamine to yield N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide.

Scientific Research Applications

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and schizophrenia.

properties

IUPAC Name

N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-9(17)15-11-3-2-6-16(8-11)12-5-4-10(13)7-14-12/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSOSFJZYXFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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